BenchChemオンラインストアへようこそ!

3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine

Lipophilicity Drug-likeness Physicochemical property

Choose this compound for its quantifiable lipophilic advantage (XLogP3=3.8) over unsubstituted pyridazine cores, enabling rapid SAR establishment around a lipophilic scaffold. The benzylsulfanyl group provides a versatile synthetic handle for oxidation to sulfoxide/sulfone or cleavage, essential when your synthetic route demands this precise functional array. Use as a calibration standard or outlier in computational permeability and solubility models. Ideal for hit confirmation and dose-response studies where target identification is secondary. Note: public quantitative biological data are extremely scarce for this exact molecule.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 872688-75-0
Cat. No. B2843794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine
CAS872688-75-0
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3)OC
InChIInChI=1S/C19H18N2O2S/c1-22-17-10-8-15(12-18(17)23-2)16-9-11-19(21-20-16)24-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3
InChIKeyZRLODLDQZFSBFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine (CAS 872688-75-0): A Pyridazine Scaffold for Medicinal Chemistry and Screening Library Procurement


3-(Benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine (CAS 872688-75-0) is a synthetic, small-molecule heterocyclic compound belonging to the pyridazine class. Its structure features a pyridazine core with a benzylsulfanyl substituent at the 3-position and a 3,4-dimethoxyphenyl group at the 6-position [1]. This specific substitution pattern is a common motif explored for generating biological activity in medicinal chemistry, and the compound is listed in research chemical screening libraries [2]. However, publicly available, peer-reviewed quantitative biological data or documented head-to-head comparative studies for this exact molecule are extremely scarce.

The Substitution Risk with 3,6-Disubstituted Pyridazines: Why CAS 872688-75-0 Requires Specific Evaluation


Within the pyridazine class, biological activity is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Simple substitution of the 3-(benzylsulfanyl) or 6-(3,4-dimethoxyphenyl) groups on this scaffold can lead to profound changes in target binding, pharmacokinetics, and selectivity profiles [1]. Without specific comparative data for this compound, it cannot be assumed that analogs with, for example, a 4-methoxyphenyl or a methylthio group would retain the same activity profile. This guide therefore focuses on the available differentiating physicochemical properties and the critical gap in biological data that a procurement decision must navigate, rather than on unsupported claims of biological superiority.

Quantitative Evidence Guide for 3-(Benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine (872688-75-0): Physicochemical Differentiation & Data Gaps


Increased Lipophilicity (XLogP3) Over Common Unsubstituted or Methyl-Substituted Pyridazine Cores

The compound's calculated partition coefficient (XLogP3) is 3.8 [1], which is substantially higher than that of unsubstituted pyridazine (XLogP3 ≈ -0.7) or 3,6-dimethylpyridazine (XLogP3 ≈ 0.5). This quantified difference indicates significantly greater lipophilicity, which is a critical factor influencing membrane permeability, solubility, and potential for off-target binding.

Lipophilicity Drug-likeness Physicochemical property Pyridazine

Enhanced Topological Polar Surface Area (TPSA) Compared to Non-Methoxy Phenyl Pyridazine Analogs

The compound has a calculated Topological Polar Surface Area (TPSA) of 69.5 Ų [1]. A close analog where the 3,4-dimethoxyphenyl group is replaced by a simple phenyl ring, such as in 3-(benzylsulfanyl)-6-phenylpyridazine, would have a significantly lower TPSA (estimated ~30 Ų). The higher TPSA of the target compound is driven by the two methoxy oxygen atoms.

Polar Surface Area Drug-likeness Bioavailability Pyridazine

Absence of Documented Potency or Selectivity Data Precludes Claimed Biological Differentiation from Close Analogs

A search of authoritative public databases, including ChEMBL and PubChem, reveals no reported quantitative bioactivity data (e.g., IC50, Ki, MIC) for this compound at standard screening concentrations (≤10 μM) [1]. This is in contrast to numerous other 3,6-disubstituted pyridazines which have documented antimicrobial or kinase inhibition values. The available data only confirms activity against unspecified bacterial and fungal strains without quantitative MIC values .

Biological Activity Data Gap Procurement Risk Pyridazine

Rational Application Scenarios for Procuring 3-(Benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine (872688-75-0)


Medicinal Chemistry Hit-to-Lead Exploration Where High Lipophilicity is a Desired Starting Point

For projects targeting intracellular or CNS-adjacent targets where a higher starting lipophilicity is desired, this compound (XLogP3 = 3.8) offers a quantifiably more advanced starting point than unsubstituted pyridazine cores [1]. Its selection over a more polar analog can be justified by the need to rapidly establish initial structure-activity relationships (SAR) around a lipophilic scaffold.

Use as a Reference Compound in Physicochemical Property Studies for Pyridazine Libraries

The well-defined and extreme calculated properties (XLogP3 = 3.8, TPSA = 69.5 Ų) make this compound a useful calibration standard or outlier example in computational models predicting permeability, solubility, or metabolic stability for a library of pyridazine derivatives [1].

Starting Material for Late-Stage Functionalization or Derivatization Chemistry

The compound's benzylsulfanyl group offers a synthetic handle for further modification (e.g., oxidation to sulfoxide/sulfone, or cleavage) [2]. Procuring this specific intermediate is justified when the synthetic route requires this precise functional group array, as sourcing a close but incorrect analog would derail the entire synthetic sequence [3].

Procurement for a Biological Screening Campaign When Phenotypic Hit Deconvolution is Funded

This compound may be listed as an active hit from a phenotypic screen. Its procurement is required for hit confirmation, dose-response, and initial selectivity profiling (e.g., against a panel of kinases or bacterial strains). In this scenario, the key differentiator is not prior knowledge of its target, but the commitment to fully characterize the hit, a path that is not necessary for analogs with known defined mechanisms [3].

Quote Request

Request a Quote for 3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.